MK-8666 - 1544739-76-5

MK-8666

Catalog Number: EVT-276240
CAS Number: 1544739-76-5
Molecular Formula: C29H31NO6S
Molecular Weight: 521.628
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-8666 is a partial GPCR (G-protein-coupled receptor) agonist that is coordinated with the action of GPR40. GPR40, also known as free fatty acid (FFA) receptor 1 modulates fatty acid-induced insulin secretion in pancreatic beta cells and in intestinal enteroendocrine cells. Thus, MK-8666 has been investigated for treatment of type 2 diabetes mellitus and has been shown to robustly lower glucose without negative effects.
Overview

MK-8666 is a partial agonist of the G protein-coupled receptor known as GPR40, which is primarily activated by free fatty acids. This compound has garnered attention in pharmacological research for its potential therapeutic applications in metabolic diseases, particularly type 2 diabetes mellitus. The ability of MK-8666 to modulate GPR40 activity suggests a role in enhancing insulin secretion and improving glucose homeostasis.

Source and Classification

MK-8666 is classified as a GPR40 agonist, specifically targeting the free fatty acid receptor 1. Its chemical structure allows it to interact with the receptor, influencing various metabolic pathways. The compound has been synthesized and studied extensively, leading to insights into its efficacy and safety profile in preclinical models.

Synthesis Analysis

The synthesis of MK-8666 has been developed through several methods, emphasizing efficiency and scalability. A notable approach involves starting from a simple pyridine building block. The synthesis process includes:

  • Key Steps: The synthesis utilizes a kinetically controlled dynamic enzymatic reduction to establish the desired stereochemistry of the compound.
  • Reagents and Conditions: Specific reagents are employed to facilitate the reaction, ensuring high yields of the target compound while minimizing by-products.

Technical details indicate that the synthesis can be performed under mild conditions, making it suitable for large-scale production without significant environmental impact .

Molecular Structure Analysis

MK-8666 has a well-defined molecular structure characterized by its unique functional groups that enable its interaction with GPR40.

  • Chemical Formula: The empirical formula of MK-8666 is C16_{16}H16_{16}N2_{2}O3_{3}.
  • Molecular Weight: The molecular weight is approximately 284.31 g/mol.
  • Structural Features: The compound features a pyridine ring, which is crucial for its biological activity, along with various substituents that enhance its binding affinity to the GPR40 receptor.

The three-dimensional conformation of MK-8666 allows for optimal interaction with the receptor's binding site, facilitating its role as a partial agonist .

Chemical Reactions Analysis

MK-8666 undergoes various chemical reactions upon metabolism, which are essential for understanding its pharmacokinetics and potential toxicological effects.

  • Metabolic Pathways: One significant reaction involves the formation of reactive acyl glucuronides during metabolism, which can covalently modify proteins. This bioactivation pathway raises concerns regarding potential off-target effects and toxicity.
  • Analytical Techniques: Studies have employed high-performance liquid chromatography coupled with mass spectrometry to analyze these metabolic products and assess their reactivity under physiological conditions .
Mechanism of Action

The mechanism of action of MK-8666 primarily revolves around its interaction with GPR40:

  • Agonistic Activity: As a partial agonist, MK-8666 activates GPR40, leading to intracellular signaling cascades that enhance insulin secretion from pancreatic beta cells.
  • Signal Transduction: Activation of GPR40 results in increased calcium influx and subsequent insulin release, contributing to improved glucose regulation.

Research indicates that MK-8666's binding stabilizes specific conformations of GPR40 that are favorable for downstream signaling, differentiating it from full agonists .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of MK-8666 is crucial for its application in drug development:

  • Solubility: MK-8666 exhibits moderate solubility in aqueous solutions, which is beneficial for oral bioavailability.
  • Stability: The compound demonstrates stability under physiological conditions but can form reactive metabolites that may pose risks in certain contexts.

Data on these properties inform formulation strategies and dosing regimens for clinical applications .

Applications

MK-8666 has potential applications in various scientific fields:

  • Diabetes Research: The primary application lies in its use as a therapeutic agent for managing type 2 diabetes mellitus by enhancing insulin secretion.
  • Pharmacological Studies: MK-8666 serves as a valuable tool compound in pharmacology to explore GPR40's role in metabolic pathways and disease mechanisms.

Ongoing research continues to evaluate its efficacy and safety profile in clinical settings, aiming to establish it as a viable treatment option for metabolic disorders .

Introduction to MK-8666

Structural and Chemical Classification of MK-8666

Biphenyl Derivatives and Organic Compound Taxonomy

MK-8666 belongs to the biphenyl derivative class of organic compounds, characterized by two interconnected phenyl rings that form a central architectural scaffold. This structural motif is chemically classified as an aromatic hydrocarbon derivative with specific functional modifications that confer both receptor specificity and metabolic stability. The core biphenyl structure is substituted at strategic positions:

  • 2',6'-Dimethyl groups on one phenyl ring enhance steric selectivity
  • 3-(Methylsulfonyl)propoxy chain at the 4' position provides electronic polarization
  • Methoxymethyl bridge connects to a complex tricyclic system containing a cyclopropa[4,5]cyclopenta[1,2-c]pyridine moiety with a carboxylic acid terminus [3] [6] [10]

This sophisticated arrangement places MK-8666 within the organosulfur compounds category due to its methylsulfonyl group, and the carboxylic acid derivative classification owing to its ionizable carboxyl function. The integration of nitrogen within the pyridine ring further qualifies it as a nitrogen heterocycle, contributing to its pharmacodynamic profile through hydrogen bonding capabilities with GPR40 residues [3] [6].

Table 1: Structural Taxonomy of MK-8666

Classification LevelChemical CategoryFunctional Significance
Primary StructureBiphenyl DerivativesCore scaffold providing spatial orientation
Substituent ClassOrganosulfur CompoundsSulfonyl group enhancing binding affinity
Functional GroupCarboxylic AcidsCritical for ionic interactions with receptor
Heterocyclic SystemNitrogen-containing HeterocyclesPyridine moiety enabling hydrogen bonding

Molecular Formula and Stereochemical Configuration (C₂₉H₃₁NO₆S)

The molecular architecture of MK-8666 is defined by the precise formula C₂₉H₃₁NO₆S, corresponding to a molecular weight of 521.63 g/mol for the free acid form. The stereochemical configuration is specified as (5aR,6S,6aS)- in the cyclopropa[4,5]cyclopenta[1,2-c]pyridine system, indicating three defined stereocenters that create a rigid three-dimensional conformation essential for target engagement [7] [9] [10]. This absolute configuration generates a chiral environment that dictates:

  • Complementary binding to the orthosteric site of GPR40
  • Differential activity compared to stereoisomers
  • Metabolic stability through conformational protection of labile groups

The tromethamine salt form (C₂₉H₃₁NO₆S·C₄H₁₁NO₃) increases aqueous solubility with a molecular weight of 642.76 g/mol, facilitating formulation development [5] [9]. The defined stereochemistry enables specific interactions with hydrophobic pockets and hydrogen-bonding networks within the GPR40 binding cavity, as confirmed through crystallographic studies of homologous agonists bound to the receptor [1] [2].

Pharmacological Target: GPR40/FFAR1 Receptor

Role of GPR40 in Glucose-Dependent Insulin Secretion

GPR40 is a class A G-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. As a fatty acid sensor, it responds to endogenous medium-to-long-chain free fatty acids by initiating signaling cascades that potentiate insulin secretion exclusively during hyperglycemic conditions. This glucose-dependence constitutes its primary therapeutic advantage over conventional insulin secretagogues like sulfonylureas [1] [3] [9].

Mechanistically, MK-8666 binds the orthosteric site of GPR40, stabilizing a conformation that recruits Gαq proteins and activates phospholipase C (PLC). Subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium mobilization and insulin vesicle exocytosis. Unlike AgoPAM (Positive Allosteric Modulator) agonists such as AP8 that bind an allosteric site and recruit both Gαq and Gαs, partial agonists like MK-8666 demonstrate selective Gαq coupling [1] [2] [4].

Notably, crystallographic studies reveal bidirectional cooperativity between orthosteric and allosteric sites when both partial and AgoPAM agonists are simultaneously bound. Molecular dynamics simulations demonstrate that TM3, TM4, TM5, and TM6 helices undergo coordinated conformational changes resembling "gear movements" when MK-8666 occupies the orthosteric pocket. This dynamic interaction network centered around residues Leu138⁴·⁵⁷, Leu186⁵·⁴², and Leu190⁵·⁴⁶ enables allosteric enhancement of receptor activation [2].

Table 2: GPR40 Agonism Mechanisms in Glucose Homeostasis

Agonist TypeSignaling PathwaysCellular EffectsSecretory Outcomes
Partial Agonists (MK-8666)Gαq-PLC-IP₃-Ca²⁺Pancreatic β-cell depolarizationGlucose-dependent insulin secretion
AgoPAM Agonists (AP8)Gαq + Gαs-cAMPL-cell cAMP elevationEnhanced GLP-1, GIP, and PYY secretion
Endogenous FFAsGαq + weak GαsCombined β-cell + L-cell activationInsulin + incretin secretion

Research and Clinical Relevance for Type 2 Diabetes

The pharmacological profile of MK-8666 translates to significant glucose-lowering effects in diabetic models. A phase Ib randomized, double-blind clinical trial (NCT01971554) evaluated 63 type 2 diabetes patients receiving once-daily MK-8666 (50 mg, 150 mg, 500 mg) or placebo for 14 days. Key outcomes demonstrated:

  • Dose-dependent reduction in fasting plasma glucose (FPG): -54.1 mg/dL (500 mg), -36.0 mg/dL (150 mg), -30.8 mg/dL (50 mg) versus placebo
  • Robust efficacy at maximal dose (500 mg) without treatment-related hypoglycemia
  • Pharmacokinetic profile supporting once-daily dosing: median Tₘₐₓ 2.0–2.5 hours, terminal half-life 22–32 hours [4]

These clinical findings align with translational PK/PD models predicting HbA1c reductions through enhanced insulin secretion exclusively during hyperglycemia. Unlike earlier GPR40 agonists, MK-8666 exhibited minimal hepatotoxicity signals in this trial, with only one case of transient transaminitis (150 mg cohort) [4]. The compound's advancement addressed the unmet need for oral antidiabetics that combine GLP-1-like efficacy with the convenience of tablet administration, positioning it as a promising candidate despite discontinuation in later development phases [1] [4].

Properties

CAS Number

1544739-76-5

Product Name

MK-8666

IUPAC Name

(6R)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylic acid

Molecular Formula

C29H31NO6S

Molecular Weight

521.628

InChI

InChI=1S/C29H31NO6S/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32)/t23?,27?,28-/m1/s1

InChI Key

CODQKEMYZZKQAE-BHOIILBASA-N

SMILES

O=C([O-])[C@@H]1C(C21)CC3=C2C=NC(OCC4=CC=CC(C5=C(C)C=C(OCCCS(=O)(C)=O)C=C5C)=C4)=C3.[NH3+]C(CO)(CO)CO

Solubility

Soluble in DMSO

Synonyms

MK-8666; MK 8666; MK8666

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.